molecular formula C13H18N4O3 B14451592 3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 76126-71-1

3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14451592
CAS No.: 76126-71-1
M. Wt: 278.31 g/mol
InChI Key: YROJDXSVHMRWNN-UHFFFAOYSA-N
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Description

3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theobromine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylxanthine with 6-bromoheptan-2-one under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or heptyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.

    Biology: Studied for its effects on cellular metabolism and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of vascular disorders.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By inhibiting these receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

    Pentoxifylline: 1-(5-oxohexyl)-3,7-dimethylxanthine, used to improve blood flow in patients with circulation problems.

Uniqueness

3-Methyl-1-(6-oxoheptyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl chain length and functional groups, which may confer distinct pharmacological properties compared to other xanthines

Properties

CAS No.

76126-71-1

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

3-methyl-1-(6-oxoheptyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-3-5-7-17-12(19)10-11(15-8-14-10)16(2)13(17)20/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

YROJDXSVHMRWNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCN1C(=O)C2=C(N=CN2)N(C1=O)C

Origin of Product

United States

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